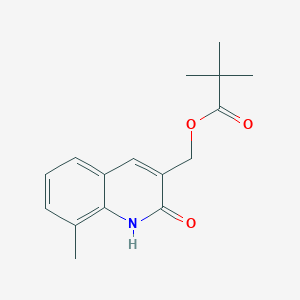

(2-hydroxy-8-methylquinolin-3-yl)methyl pivalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

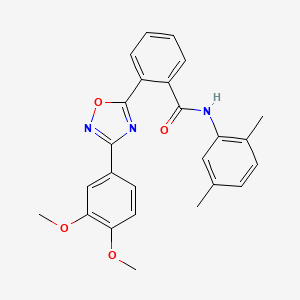

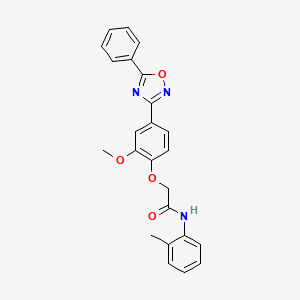

The compound “(2-hydroxy-8-methylquinolin-3-yl)methyl pivalate” is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a 2-hydroxy group (an alcohol), a methyl group at the 8th position, and a pivalate ester attached to the molecule .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the quinoline ring, followed by functionalization to introduce the hydroxy, methyl, and pivalate groups. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be based on the quinoline backbone, which is a fused ring structure containing a benzene ring and a pyridine ring. The hydroxy, methyl, and pivalate groups would be attached at the specified positions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The hydroxy group might be involved in condensation or substitution reactions. The methyl group could potentially undergo reactions typical of alkanes, and the pivalate ester could participate in ester hydrolysis or transesterification reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and functional groups. For instance, the presence of an ester could influence its solubility in organic solvents .Applications De Recherche Scientifique

Coordination Chemistry and Ligand Design

(2-hydroxy-8-methylquinolin-3-yl)methyl pivalate: serves as a versatile ligand in coordination chemistry. Its chelating ability allows it to form stable complexes with metal ions. Researchers have explored its coordination behavior with aluminum, scandium, and other transition metals . For instance, it can be used to prepare bis(2-methyl-8-quinolinolato) aluminum(III) complexes.

Biological Activity and Medicinal Chemistry

Quinoline derivatives play a crucial role in drug discovery. The pyranoquinoline ring system, of which our compound is a part, has gained attention due to its potential pharmacological activities. Researchers investigate its bioactivity against various targets, such as enzymes, receptors, and pathogens. Further studies are needed to explore its therapeutic potential .

Mécanisme D'action

Target of Action

It’s known that quinoline derivatives, such as this compound, often exhibit antimicrobial activity . They can interact with various bacterial species, including Clostridium perfringens and Escherichia coli .

Mode of Action

Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death .

Biochemical Pathways

It’s known that the equilibrium of bacterial microbiota in the human intestine can be influenced by such compounds . Disruption of this equilibrium can lead to gastrointestinal diseases .

Pharmacokinetics

It’s known that the methyl ester of pivalic acid, a component of this compound, is resistant to hydrolysis . This resistance could potentially impact the bioavailability of the compound.

Result of Action

Quinoline derivatives are known to exhibit antimicrobial activity . They can inhibit the growth of various bacterial species, potentially leading to their death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2-hydroxy-8-methylquinolin-3-yl)methyl pivalate. For instance, the survival of bacterial microbiota in the human intestine, a potential target of this compound, is largely dependent on the equilibrium it can establish with its environment .

Orientations Futures

The study and application of quinoline derivatives are active areas of research, particularly in medicinal chemistry, due to their wide range of biological activities. Future research on “(2-hydroxy-8-methylquinolin-3-yl)methyl pivalate” could explore its potential biological activities and applications .

Propriétés

IUPAC Name |

(8-methyl-2-oxo-1H-quinolin-3-yl)methyl 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-10-6-5-7-11-8-12(14(18)17-13(10)11)9-20-15(19)16(2,3)4/h5-8H,9H2,1-4H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESWMIYNXGHAMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=O)N2)COC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(8-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl 2,2-dimethylpropanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

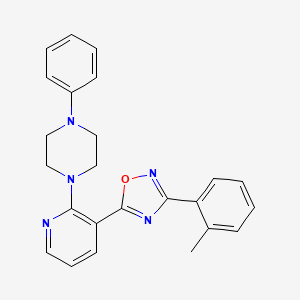

![4-(tert-butyl)-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694696.png)

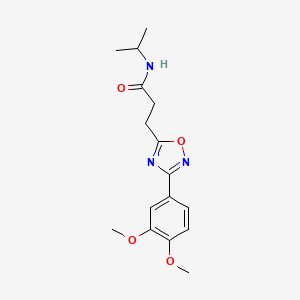

![2-fluoro-N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694698.png)

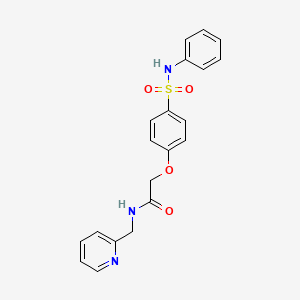

![5-[(4-bromo-2-fluorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7694700.png)

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7694721.png)